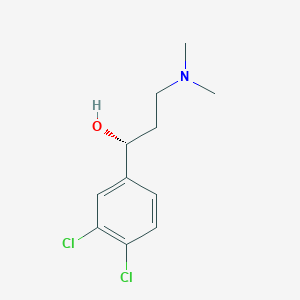

(R)-1-(3,4-Dichloro-phenyl)-3-dimethylamino-propan-1-ol

Übersicht

Beschreibung

®-1-(3,4-Dichloro-phenyl)-3-dimethylamino-propan-1-ol is a chiral compound with significant pharmacological properties. It is known for its role in the synthesis of various pharmaceutical agents, particularly those targeting the central nervous system. The compound’s structure features a dichlorophenyl group, a dimethylamino group, and a propanol backbone, which contribute to its unique chemical and biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(3,4-Dichloro-phenyl)-3-dimethylamino-propan-1-ol typically involves the following steps:

Starting Material: The synthesis begins with 3,4-dichlorobenzaldehyde.

Grignard Reaction: The aldehyde undergoes a Grignard reaction with a suitable Grignard reagent to form the corresponding alcohol.

Reductive Amination: The intermediate alcohol is then subjected to reductive amination with dimethylamine to yield the final product.

Industrial Production Methods: In industrial settings, the production of ®-1-(3,4-Dichloro-phenyl)-3-dimethylamino-propan-1-ol is optimized for large-scale synthesis. This involves:

Catalytic Hydrogenation: Using palladium or platinum catalysts to facilitate the hydrogenation steps.

High-Pressure Reactors: Employing high-pressure reactors to ensure efficient and complete reactions.

Purification: Utilizing advanced purification techniques such as crystallization and chromatography to obtain high-purity product.

Analyse Chemischer Reaktionen

Types of Reactions: ®-1-(3,4-Dichloro-phenyl)-3-dimethylamino-propan-1-ol undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The compound can be reduced to form various derivatives.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as chromium trioxide or potassium permanganate are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Oxidation Products: Formation of ketones or aldehydes.

Reduction Products: Formation of alcohols or amines.

Substitution Products: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

(R)-1-(3,4-Dichloro-phenyl)-3-dimethylamino-propan-1-ol is primarily recognized for its role in the synthesis of various pharmaceutical agents. Its structure allows it to interact effectively with neurotransmitter systems, making it a candidate for drugs targeting conditions such as depression and anxiety.

Mechanism of Action :

The compound acts as a serotonin and norepinephrine reuptake inhibitor (SNRI), enhancing the levels of these neurotransmitters in the synaptic cleft, which is crucial for mood regulation. This mechanism is similar to that of established antidepressants like fluoxetine and sertraline.

Biological Studies

Research has shown that this compound exhibits significant biological activity, including:

- Antidepressant Effects : Studies indicate that it can significantly reduce depressive behaviors in animal models.

- Anxiolytic Properties : It has been shown to alleviate anxiety symptoms through modulation of neurotransmitter levels.

- Neuroprotective Effects : Potential protective effects against neuronal damage due to oxidative stress have also been reported.

Pharmacological Studies

Recent studies have highlighted the compound's potential in various therapeutic areas:

- Chronic Administration Studies : In rodent models, chronic administration demonstrated significant reductions in depressive behaviors, suggesting its efficacy as an antidepressant.

- Anxiolytic Properties Assessment : In controlled studies, it significantly reduced anxiety-like behaviors compared to placebo groups.

Toxicity and Safety Profiles

Investigations into the toxicity of this compound reveal a relatively low toxicity profile compared to other compounds with similar mechanisms. The ToxCast database categorizes its activity across multiple biological targets, indicating manageable risks in therapeutic contexts.

Wirkmechanismus

The mechanism of action of ®-1-(3,4-Dichloro-phenyl)-3-dimethylamino-propan-1-ol involves its interaction with neurotransmitter receptors in the brain. It primarily targets serotonin and norepinephrine transporters, inhibiting their reuptake and thereby increasing the levels of these neurotransmitters in the synaptic cleft. This action is believed to contribute to its antidepressant and anxiolytic effects.

Vergleich Mit ähnlichen Verbindungen

Fluoxetine: Another compound that inhibits serotonin reuptake but lacks the dichlorophenyl group.

Sertraline: Similar in function but differs in its chemical structure, particularly the presence of a tetralin ring.

Paroxetine: Shares the dimethylamino group but has a different aromatic substitution pattern.

Uniqueness: ®-1-(3,4-Dichloro-phenyl)-3-dimethylamino-propan-1-ol is unique due to its specific combination of a dichlorophenyl group and a dimethylamino-propanol backbone, which imparts distinct pharmacological properties compared to other similar compounds.

Biologische Aktivität

(R)-1-(3,4-Dichloro-phenyl)-3-dimethylamino-propan-1-ol is a chiral compound with significant biological activity, particularly in pharmacological contexts. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : CHClNO

- Molecular Weight : 248.15 g/mol

- CAS Number : 147641-96-1

The biological activity of this compound primarily involves its interaction with neurotransmitter systems:

- Serotonin and Norepinephrine Reuptake Inhibition : The compound has been shown to inhibit the reuptake of serotonin and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This mechanism is similar to that of selective serotonin reuptake inhibitors (SSRIs), which are commonly used in the treatment of depression and anxiety disorders.

Biological Activity Overview

The compound exhibits a range of biological activities, as summarized in the following table:

| Biological Activity | Description |

|---|---|

| Antidepressant Effects | Inhibits reuptake of serotonin and norepinephrine, enhancing mood regulation. |

| Anxiolytic Properties | Reduces anxiety symptoms through neurotransmitter modulation. |

| Neuroprotective Effects | Potentially protects neurons from damage due to oxidative stress. |

| Interaction with GPCRs | Modulates G-protein-coupled receptors, influencing various signaling pathways. |

Research Findings

Recent studies have highlighted the compound's potential in various therapeutic areas:

- Pharmacological Studies : Research indicates that this compound can significantly affect neurotransmitter systems. For instance, it has been evaluated in animal models for its antidepressant-like effects, showing promise as a candidate for further development.

- Toxicity and Safety Profiles : Investigations into the compound's toxicity reveal that it has a relatively low toxicity profile compared to other compounds with similar mechanisms. The ToxCast database includes assessments that categorize its activity across multiple biological targets, indicating a need for careful evaluation but suggesting manageable risks in therapeutic contexts .

-

Case Studies :

- A study involving chronic administration in rodent models demonstrated significant reductions in depressive behaviors, suggesting its efficacy as an antidepressant.

- Another case study focused on its anxiolytic properties, where it was shown to reduce anxiety-like behaviors significantly compared to control groups.

Eigenschaften

IUPAC Name |

(1R)-1-(3,4-dichlorophenyl)-3-(dimethylamino)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15Cl2NO/c1-14(2)6-5-11(15)8-3-4-9(12)10(13)7-8/h3-4,7,11,15H,5-6H2,1-2H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXOPILVGQYKXRO-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(C1=CC(=C(C=C1)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CC[C@H](C1=CC(=C(C=C1)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80447338 | |

| Record name | (R)-1-(3,4-Dichloro-phenyl)-3-dimethylamino-propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80447338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147641-96-1 | |

| Record name | (R)-1-(3,4-Dichloro-phenyl)-3-dimethylamino-propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80447338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.